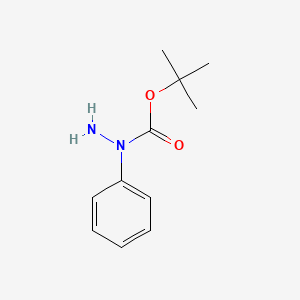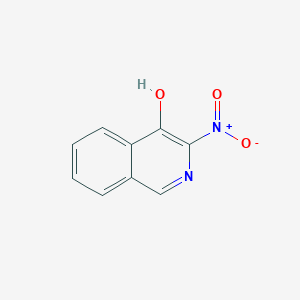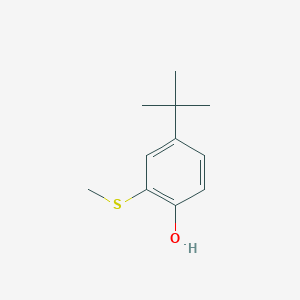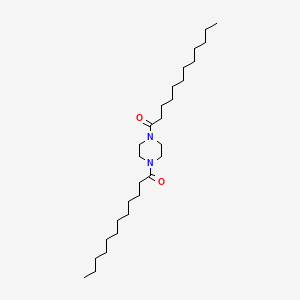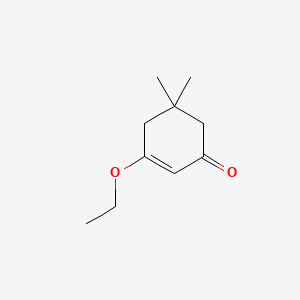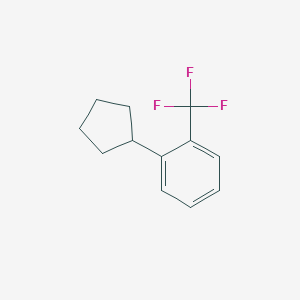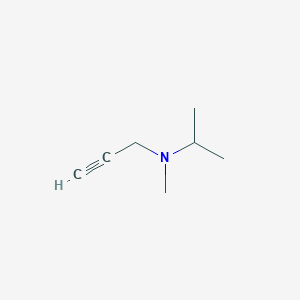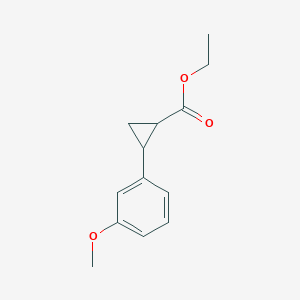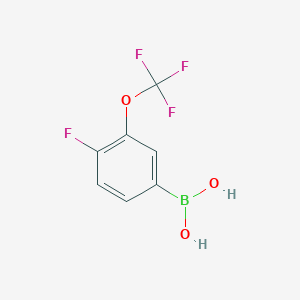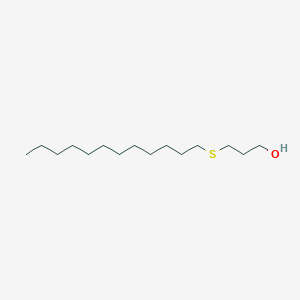
3-(dodecylthio)-1-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(dodecylthio)-1-propanol is an organic compound characterized by the presence of a dodecylthio group attached to a propanol backbone. This compound is known for its surfactant properties, making it useful in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.
化学反応の分析
Types of Reactions
3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Dodecylthio-propanoic acid.
Reduction: Dodecylpropane.
Substitution: Various substituted propanol derivatives.
科学的研究の応用
3-(dodecylthio)-1-propanol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
作用機序
The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.
類似化合物との比較
Similar Compounds
- 3-(octylthio)-1-propanol
- 3-(hexadecylthio)-1-propanol
- 3-(butylthio)-1-propanol
Uniqueness
Compared to its analogs, 3-(dodecylthio)-1-propanol has a longer alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring strong hydrophobic interactions and stabilization of emulsions.
特性
CAS番号 |
24698-37-1 |
|---|---|
分子式 |
C15H32OS |
分子量 |
260.5 g/mol |
IUPAC名 |
3-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3 |
InChIキー |
DJZRNYGSFROBKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
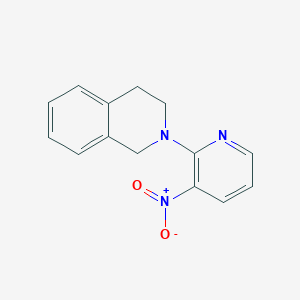
![6-Bromo-4,4-dimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B8781344.png)
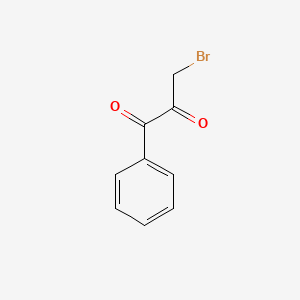
![N-[2-(1-naphthyl)ethyl]succinamic acid](/img/structure/B8781353.png)
